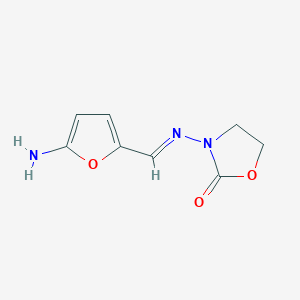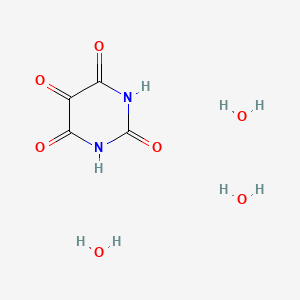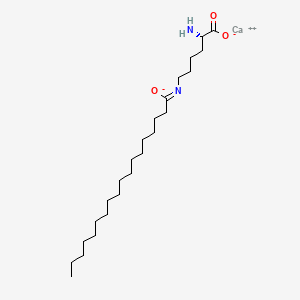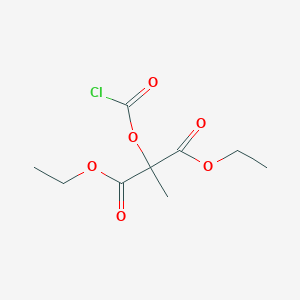
(1)-3-Bromo-5-ethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)-3-Bromo-5-ethylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a bromine atom attached to the third carbon of the furan ring and an ethyl group attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1)-3-Bromo-5-ethylfuran-2(5H)-one typically involves the bromination of 5-ethylfuran-2(5H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding furanones or carboxylic acids.
Reduction: The compound can be reduced to form 3-bromo-5-ethylfuran-2(5H)-ol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-bromo-5-ethylfuran-2(5H)-one derivatives such as carboxylic acids.
Reduction: 3-bromo-5-ethylfuran-2(5H)-ol.
Substitution: Various substituted furanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1)-3-Bromo-5-ethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1)-3-Bromo-5-ethylfuran-2(5H)-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the furan ring can undergo nucleophilic attacks. These interactions can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
3-Bromo-2(5H)-furanone: Lacks the ethyl group, making it less hydrophobic.
5-Ethyl-2(5H)-furanone: Lacks the bromine atom, reducing its reactivity in electrophilic substitution reactions.
3-Chloro-5-ethylfuran-2(5H)-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: (1)-3-Bromo-5-ethylfuran-2(5H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
76508-26-4 |
|---|---|
Fórmula molecular |
C6H7BrO2 |
Peso molecular |
191.02 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3 |
Clave InChI |
KCGSSVQARQZECQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C=C(C(=O)O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


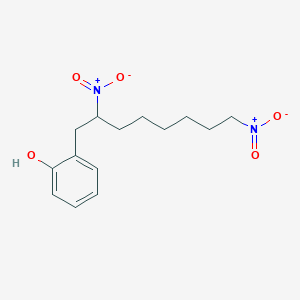
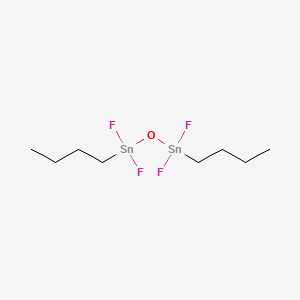
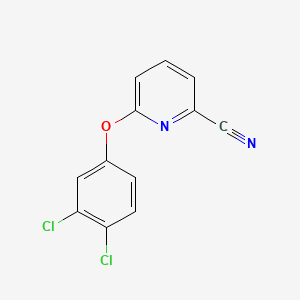

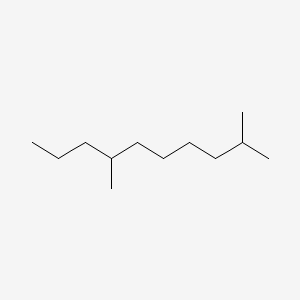
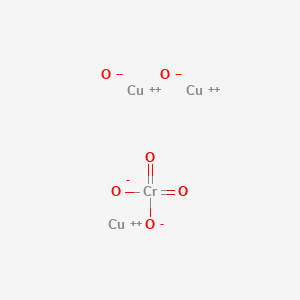
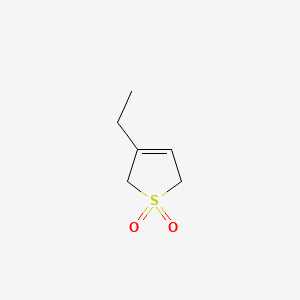
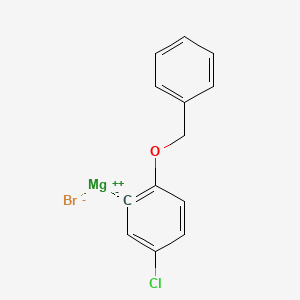
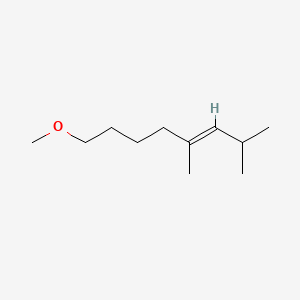
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
